Cas no 1314905-40-2 (2,2,3,3-tetrafluoropropane-1-sulfonyl chloride)
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride
- 1-Propanesulfonyl chloride, 2,2,3,3-tetrafluoro-
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- Inchi: 1S/C3H3ClF4O2S/c4-11(9,10)1-3(7,8)2(5)6/h2H,1H2
- InChI Key: NVFNFJVPKWOWLY-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)C(F)(F)C(F)F
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B587378-10mg |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B587378-50mg |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B587378-100mg |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| A2B Chem LLC | AV52667-2.5g |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 95% | 2.5g |
$1655.00 | 2024-04-20 | |
| A2B Chem LLC | AV52667-5g |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 95% | 5g |
$2432.00 | 2024-04-20 | |
| A2B Chem LLC | AV52667-10g |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 95% | 10g |
$3589.00 | 2024-04-20 | |
| A2B Chem LLC | AV52667-50mg |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 95% | 50mg |
$227.00 | 2024-04-20 | |
| A2B Chem LLC | AV52667-100mg |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 95% | 100mg |
$322.00 | 2024-04-20 | |
| A2B Chem LLC | AV52667-250mg |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 95% | 250mg |
$445.00 | 2024-04-20 | |
| A2B Chem LLC | AV52667-500mg |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride |
1314905-40-2 | 95% | 500mg |
$681.00 | 2024-04-20 |
2,2,3,3-tetrafluoropropane-1-sulfonyl chloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride
Recent Advances in the Application of 2,2,3,3-Tetrafluoropropane-1-sulfonyl Chloride (CAS: 1314905-40-2) in Chemical Biology and Pharmaceutical Research
2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride (CAS: 1314905-40-2) is a fluorinated sulfonyl chloride derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound serves as a versatile building block for the synthesis of various sulfonamide-based molecules, which are widely used in drug discovery and development. The presence of fluorine atoms in its structure enhances its metabolic stability and lipophilicity, making it an attractive candidate for the design of novel bioactive compounds.
Recent studies have explored the use of 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride as a key intermediate in the synthesis of sulfonamide derivatives with potential therapeutic applications. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in disease pathways, such as carbonic anhydrases and proteases. The fluorinated sulfonyl group in this molecule contributes to improved binding affinity and selectivity, which are critical factors in drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride in the synthesis of novel sulfonamide-based inhibitors for cancer-related targets. The study highlighted the compound's ability to enhance the pharmacokinetic properties of the resulting inhibitors, leading to improved bioavailability and reduced off-target effects. These findings underscore the potential of this fluorinated sulfonyl chloride in the development of next-generation therapeutics.
Another notable application of 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride is in the field of chemical biology, where it has been employed as a reactive probe for labeling and modifying biomolecules. Its high reactivity with nucleophiles, such as amines and thiols, makes it a valuable tool for the site-specific modification of proteins and peptides. Recent advancements in bioconjugation techniques have leveraged this property to create stable and selective probes for studying protein-protein interactions and cellular signaling pathways.
Despite its promising applications, the handling and storage of 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride require careful consideration due to its reactive nature. Researchers have emphasized the importance of using anhydrous conditions and inert atmospheres to prevent degradation and ensure consistent results. Ongoing studies are focused on optimizing synthetic protocols to improve the yield and purity of this compound, thereby facilitating its broader adoption in research and industrial settings.
In conclusion, 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride (CAS: 1314905-40-2) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to biomolecular labeling. Its unique fluorinated structure and reactivity profile continue to inspire innovative approaches in the development of novel therapeutics and research tools. Future research efforts are expected to further elucidate its potential and expand its utility in addressing unmet medical needs.
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